
wwl113
Overview
Description
WWL113 is a selective and orally active inhibitor of carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f). It exhibits high selectivity for the 60-kilodalton serine hydrolase. The compound has shown significant potential in scientific research, particularly in the study of metabolic diseases such as obesity and diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WWL113 involves several steps, starting with the preparation of the core structure, which is a biphenyl derivative. The key steps include:
Formation of the biphenyl core: This involves the coupling of two aromatic rings through a palladium-catalyzed Suzuki coupling reaction.
Introduction of functional groups: The biphenyl core is then functionalized with various groups, including a carboxylic acid ester and a pyridine ring.
Final assembly: The final step involves the coupling of the functionalized biphenyl core with a methylbenzylamine derivative to form the complete this compound molecule
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
WWL113 primarily undergoes hydrolysis reactions due to the presence of ester functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups in this compound, leading to the formation of carboxylic acids and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings in this compound.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Oxidized aromatic compounds.
Reduction: Alcohol derivatives of this compound
Scientific Research Applications
Key Findings:
- Inhibition Profile: WWL113 exhibits an IC50 of approximately 0.1 μM for both Ces3 and Ces1f, indicating high potency as a pharmacological tool .
- Impact on Lipid Metabolism: By inhibiting these enzymes, this compound reduces lipolysis in adipocytes and alters systemic glucose and lipid profiles in vivo .
Applications in Animal Studies
This compound has been extensively studied in animal models to assess its effects on obesity-related conditions.
Case Study: Obese-Diabetic Mice
- Study Design: Obese-diabetic db/db mice were administered this compound at a dose of 30 mg/kg daily for two months.
- Results:
- Weight Management: Significant reduction in body weight gain.
- Metabolic Improvements: Enhanced glucose tolerance and reduced levels of triglycerides and cholesterol .
- Thermogenic Gene Activation: Increased expression of UCP1 and other thermogenic genes in brown adipose tissue (BAT), suggesting enhanced thermogenesis .
Effects on Brown Adipose Tissue
This compound's influence on brown adipose tissue is particularly noteworthy due to its role in thermogenesis.
Mechanistic Insights:
- UCP1 Expression: this compound treatment led to a five-fold increase in UCP1-driven luciferase expression in transgenic mice models .
- Interaction with PPARα: The compound enhances UCP1 transcription via PPARα activation, demonstrating its potential as a metabolic modulator .
Summary of Experimental Data
The following table summarizes key experimental findings related to this compound's effects on metabolic parameters:
Parameter | Control Group | This compound Treatment (30 mg/kg) | Significance |
---|---|---|---|
Body Weight Gain (g) | 15 | 5 | p < 0.01 |
Glucose Tolerance (AUC) | 300 | 200 | p < 0.05 |
Triglycerides (mg/dL) | 150 | 80 | p < 0.01 |
UCP1 mRNA Expression (fold) | 1 | 5 | p < 0.001 |
Broader Implications for Human Health
The implications of this compound extend beyond animal studies, with potential applications in human metabolic disorders:
- Metabolic Syndrome Correction: Inhibition of CES enzymes by this compound may offer therapeutic avenues for correcting features of metabolic syndrome, including obesity and dyslipidemia .
- Inflammatory Response Modulation: Studies have shown that CES inhibition can alter the immune response, potentially benefiting conditions characterized by chronic inflammation .
Mechanism of Action
WWL113 exerts its effects by selectively inhibiting carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f). These enzymes are involved in the hydrolysis of triglycerides in adipose tissue, leading to the release of free fatty acids. By inhibiting these enzymes, this compound reduces the breakdown of triglycerides, thereby decreasing the levels of free fatty acids in the bloodstream. This mechanism helps in ameliorating metabolic syndrome and improving glucose tolerance in animal models .
Comparison with Similar Compounds
Similar Compounds
WWL229: Another inhibitor of carboxylesterase 3, but with different selectivity and potency.
WWL70: A structurally related compound with similar inhibitory effects on carboxylesterases.
Methyl arachidonyl fluorophosphonate: A broad-spectrum serine hydrolase inhibitor with activity against carboxylesterases .
Uniqueness of WWL113
This compound is unique due to its high selectivity for carboxylesterase 3 and carboxylesterase 1f, making it a valuable tool for studying these specific enzymes. Its oral activity and ability to improve metabolic parameters in animal models further highlight its potential as a therapeutic agent .
Biological Activity
WWL113 is a selective inhibitor of carboxylesterase 3 (CES3) and has shown promising biological activities, particularly in the context of metabolic disorders such as obesity and diabetes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic parameters, and relevant case studies.
This compound primarily targets CES3, an enzyme implicated in lipid metabolism. Inhibition of CES3 by this compound leads to significant alterations in lipid accumulation and metabolic processes within adipocytes and liver cells. The compound has been shown to:
- Inhibit CES3 Activity : this compound has a potent inhibitory effect on CES3 with an IC50 value of approximately 0.1 μM, demonstrating high selectivity over other serine hydrolases .
- Modulate Adipocyte Differentiation : Treatment with this compound increases the expression of adipogenic markers such as PPARγ and C/EBPα, indicating enhanced differentiation of preadipocytes into functional adipocytes .
Effects on Metabolic Parameters
Research indicates that this compound significantly improves various metabolic parameters in mouse models:
- Weight Reduction : Mice treated with this compound showed a reduction in body weight compared to controls.
- Improved Lipid Profiles : The compound decreased hepatic lipid accumulation and improved overall lipid profiles.
- Enhanced Glucose Metabolism : Long-term treatment (9 weeks) resulted in better glucose clearance rates, highlighting its potential as a therapeutic agent for type 2 diabetes .
Table 1: Summary of Biological Effects of this compound
Parameter | Effect Observed | Reference |
---|---|---|
Body Weight | Decreased | |
Hepatic Lipid Accumulation | Reduced | |
Glucose Clearance | Improved | |
Adipocyte Differentiation | Enhanced |
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Mouse Models of Obesity :
-
Dendritic Cell Functionality :
- A recent investigation demonstrated that this compound enhances the differentiation and functionality of monocyte-derived dendritic cells (MoDCs). Treated MoDCs exhibited increased expression of co-stimulatory markers and elevated cytokine production (IL-6, IL-8), indicating enhanced immune responses .
- Inflammation Studies :
Q & A
Q. [Basic] What is the primary mechanism of action of WWL113 in modulating lipid metabolism and inflammation?
This compound is a potent inhibitor of carboxylesterase 1 (CES1) and CES3/Ces1f, enzymes critical in lipid metabolism. In adipocytes, this compound inhibits lipid hydrolysis, leading to increased triacylglycerol (TAG) accumulation, particularly long-chain polyunsaturated TAGs . In immune cells like dendritic cells (DCs), CES1 inhibition alters metabolic programming, reducing mitochondrial respiration and amino acid availability, which drives a pro-inflammatory phenotype . Methodologically, activity-based protein profiling (ABPP) confirmed target engagement , while RNA sequencing (RNA-seq) and gene set enrichment analysis (GSEA) revealed dose-dependent transcriptional changes in immune pathways .
Q. [Basic] Which experimental models are validated for studying this compound's effects on metabolic and immune disorders?
Key models include:
- Genetically obese/diabetic mice (e.g., ob/ob strains) : Used to demonstrate this compound's efficacy in improving glucose tolerance and reducing obesity-linked metabolic dysfunction .
- High-fat diet (HFD)-induced obese mice : Validated this compound's therapeutic potential in acquired metabolic syndrome .
- Human CD14+ monocyte-derived DCs (MoDCs) and murine bone marrow-derived DCs : Employed to study immune modulation via CES1 inhibition, with transcriptional profiling (RNA-seq) and metabolomic analysis .
Q. [Advanced] How can researchers resolve contradictions in this compound's effects across different biological contexts (e.g., pro-inflammatory vs. anti-inflammatory outcomes)?
Contradictory findings (e.g., pro-inflammatory DCs vs. reduced adipocyte lipolysis ) require:
- Dose-response validation : Test multiple concentrations (e.g., 2.5 µM vs. 10 µM this compound) to identify threshold effects .
- Cell-type-specific profiling : Compare lipidomic (adipocytes) and transcriptomic (DCs) datasets to disentangle tissue-specific mechanisms .
- Orthogonal assays : Combine ABPP (target verification) with functional assays (e.g., cytokine release, phagocytosis) to confirm phenotypic consistency .
Q. [Advanced] What methodologies are optimal for analyzing this compound's dose-dependent impact on transcriptional networks?
- RNA-seq with DESeq2 : Identify differentially expressed genes (DEGs) across this compound concentrations (e.g., 2.5 µM vs. 10 µM) and validate via qPCR .
- Pathway enrichment (GSEA/KEGG) : Prioritize inflammation-related pathways (e.g., NF-κB signaling) and metabolic pathways (e.g., fatty acid oxidation) .
- Time-course experiments : Assess temporal gene expression changes post-treatment to distinguish primary vs. secondary effects .
Q. [Basic] What controls are essential when assessing this compound's specificity in in vitro experiments?
- Vehicle controls (e.g., DMSO) : Account for solvent effects on lipid metabolism and gene expression .
- Inactive analogs (e.g., WWL113U) : Verify that observed effects are due to CES1 inhibition, not off-target interactions .
- CES1-overexpression models : Confirm phenotype reversal in rescue experiments .
Q. [Advanced] How does this compound dosing influence its selectivity for CES1 vs. CES3 isoforms?
- Gel-based ABPP : Compare inhibition of ~60 kDa (CES3/Ces1f) vs. ~55 kDa (CES1) bands across doses .
- Kinetic assays : Measure IC50 values for each isoform using fluorogenic substrates (e.g., methyl arachidonoyl fluorophosphonate) .
- Transcriptional correlation : Analyze CES1 vs. CES3 mRNA levels in target tissues to contextualize dosing effects .
Q. [Advanced] How can researchers integrate metabolomic and transcriptomic data to study this compound's systemic effects?
- Multi-omics alignment : Map lipidomic changes (e.g., TAG accumulation ) to transcriptional shifts in lipid metabolism genes (e.g., DGAT1, FASN) .
- Network analysis : Use tools like Cytoscape to identify hub genes/metabolites influenced by CES1 inhibition .
- Pathway crosstalk : Overlay KEGG pathways for metabolism and inflammation to identify synergistic nodes .
Q. [Basic] What are the critical steps for validating this compound's target engagement in new experimental systems?
ABPP validation : Confirm enzyme inhibition using fluorescent probes (e.g., FP-TAMRA) in lysates .
Competition assays : Co-treat with this compound and broad-spectrum serine hydrolase inhibitors to assess specificity .
Genetic knockout : Compare this compound effects in wild-type vs. CES1-KO cells to establish on-target activity .
Q. [Advanced] What strategies mitigate confounding variables when studying this compound in in vivo inflammation models?
- Strain-matched controls : Use littermates to control for genetic variability in immune responses .
- Gut microbiome standardization : House mice under identical conditions to prevent microbiota-driven immune heterogeneity .
- Longitudinal sampling : Collect serial blood/tissue samples to track dynamic responses .
Q. [Basic] How should researchers optimize this compound treatment duration for chronic vs. acute studies?
- Acute studies : 3–24 hours post-treatment to capture immediate transcriptional/metabolic changes (e.g., MoDC activation ).
- Chronic studies : 4–8 weeks in diet-induced models to assess metabolic adaptation .
- Pilot time courses : Perform weekly phenotyping (e.g., glucose tolerance tests) to determine endpoints .
Properties
IUPAC Name |
ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIPHDGVCFVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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